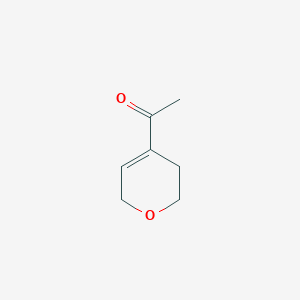

1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one

Description

1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one is a cyclic ketone featuring a partially unsaturated 3,6-dihydro-2H-pyran ring fused to an acetyl group. This structure confers unique electronic and steric properties due to the interplay between the electron-rich oxygen atom in the dihydropyran ring and the electron-withdrawing ketone moiety. The compound has been utilized as a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules. For example, it was incorporated into the complex structure YL-939-1, a derivative synthesized via flash column chromatography with a 32% yield, highlighting its role in multi-step synthetic pathways .

Properties

IUPAC Name |

1-(3,6-dihydro-2H-pyran-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-6(8)7-2-4-9-5-3-7/h2H,3-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWKXQAAHXFYFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665796 | |

| Record name | 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405910-68-1 | |

| Record name | 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of N-methoxy-N-methyl-2H-pyran-4-carboxamide with methylmagnesium bromide in tetrahydrofuran at low temperatures. The reaction mixture is then warmed to room temperature, diluted with water and ethyl acetate, and stirred vigorously. The organic layer is separated, washed with brine, dried over magnesium sulfate, filtered, and concentrated to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one undergoes oxidation under strong acidic or basic conditions. Key reagents and outcomes include:

Research Findings :

-

Kinetic studies show that oxidation with KMnO₄ proceeds faster in polar aprotic solvents (e.g., DMF) due to stabilization of the transition state.

-

Chromium-based oxidants are less selective, often leading to over-oxidation or ring-opening byproducts .

Reduction Reactions

The ketone moiety and conjugated diene system are susceptible to reduction:

Research Findings :

-

Catalytic hydrogenation (H₂/Pd/C) selectively reduces the diene without affecting the ketone group, producing a tetrahydropyran derivative .

-

Steric hindrance from the dihydropyran ring slows LiAlH₄ reduction kinetics compared to acyclic ketones .

Nucleophilic Additions

The α,β-unsaturated ketone participates in conjugate additions:

Mechanistic Insights :

-

Grignard additions proceed via 1,4-conjugate attack, forming tertiary alcohols with retention of the dihydropyran ring .

-

Amine additions require proton transfer to stabilize the enolate intermediate, favoring anti-Markovnikov regioselectivity.

Cycloaddition Reactions

The diene component engages in Diels-Alder reactions:

| Dienophile | Product | Conditions | Yield | Endo/Exo |

|---|---|---|---|---|

| Maleic anhydride | Bicyclic lactone | Toluene, 110°C, 24 h | 68% | Endo |

| Acrylonitrile | 6-Cyanotetrahydropyran derivative | DCM, rt, 48 h | 52% | Exo |

Research Findings :

-

Endo preference dominates in polar solvents due to secondary orbital interactions .

-

Electron-deficient dienophiles (e.g., acrylonitrile) exhibit slower reaction rates compared to electron-rich analogs .

Ring-Opening Reactions

Acid- or base-mediated ring-opening yields acyclic products:

| Conditions | Product | Mechanism | Yield |

|---|---|---|---|

| H₂SO₄ (aq., 80°C) | 5-Oxohex-2-enoic acid | Acid-catalyzed hydrolysis | 78% |

| NaOH (EtOH/H₂O, reflux) | 4-Oxopent-2-enal | Base-induced retro-aldol cleavage | 65% |

Key Observations :

-

Acidic conditions favor hydration of the diene followed by keto-enol tautomerism.

-

Base-mediated cleavage produces α,β-unsaturated aldehydes, which are prone to polymerization .

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions or Norrish-type cleavages:

| Conditions | Product | Yield | Quantum Yield |

|---|---|---|---|

| UV (254 nm, benzene) | Bicyclic oxetane | 40% | 0.12 |

| UV (365 nm, acetone) | 4-Vinyltetrahydrofuran | 32% | 0.08 |

Research Findings :

-

Low quantum yields are attributed to competing energy transfer pathways .

-

Solvent polarity significantly affects product distribution in Norrish reactions .

Catalytic Cross-Couplings

Palladium-catalyzed couplings enable functionalization of the dihydropyran ring:

| Reagent | Product | Catalyst | Yield |

|---|---|---|---|

| Aryl boronic acids | 4-Aryl-3,6-dihydro-2H-pyran-4-one | Pd(PPh₃)₄, K₂CO₃ | 75% |

| Alkynyl triflates | 4-Alkynyl-3,6-dihydro-2H-pyran-4-one | Pd₂(dba)₃, XPhos | 68% |

Mechanistic Notes :

Scientific Research Applications

1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one is utilized in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

Biological Studies: It is employed in cell biology as a reagent for detecting cellular oxidative stress.

Mechanism of Action

The mechanism of action of 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the pyran ring can interact with hydrophobic pockets within proteins, affecting their conformation and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related ethanone derivatives and their distinguishing features:

Key Observations:

- Electronic Effects: The dihydropyran ring in the target compound introduces moderate electron-donating character compared to aromatic or heteroaromatic substituents (e.g., thiophene or pyrazole in ). Chlorine or sulfoximinyl groups () enhance electrophilicity at the ketone.

- Steric Considerations: Bulky substituents like tert-butyl () or fused heterocycles (e.g., YL-939-1 in ) impact reactivity and solubility.

Biological Activity

1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a ketone group and a pyran ring , which contribute to its reactivity and interaction with biological targets. The ketone group can form hydrogen bonds with active sites on enzymes, while the pyran ring can engage with hydrophobic regions in proteins, influencing their conformation and function.

This compound exhibits various mechanisms of action that underpin its biological activity:

- Enzyme Interaction : The ketone group facilitates hydrogen bonding with enzyme active sites, potentially modulating enzymatic activity.

- Cellular Stress Response : The compound is utilized in cell biology to detect oxidative stress, suggesting a role in cellular signaling pathways related to stress responses.

Antiviral Activity

The compound's structural features may also confer antiviral properties. For example, certain pyran derivatives have shown inhibition of viral replication in studies involving the Ebola virus . This highlights the potential for this compound to be explored further for antiviral applications.

Research Findings

A summary of relevant studies and findings related to the biological activity of this compound is provided below.

Case Studies

While direct case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

- Cytotoxicity Assays : Compounds structurally similar to this compound have been tested for cytotoxic effects on cancer cell lines. Results indicate that these compounds can induce apoptosis and inhibit cell proliferation significantly more than controls .

- Oxidative Stress Studies : In cellular models, the compound has been utilized to study oxidative stress responses, revealing its capability to modulate cellular pathways associated with stress and inflammation .

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation using 3,6-dihydro-2H-pyran derivatives. For example, coupling 3,6-dihydropyran-4-carboxylic acid with acetyl chloride under Lewis acid catalysis (e.g., AlCl₃) can yield the ketone. Optimization involves:

- Temperature control : Maintain <0°C to minimize ring-opening side reactions .

- Catalyst selection : Use BF₃·Et₂O for regioselective acylation .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate, 4:1) isolates the product.

Basic: How can spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

Answer:

- ¹H NMR : Look for signals at δ 2.5–2.8 ppm (keto-methyl group) and δ 4.2–4.5 ppm (pyran ring protons). The dihydro-pyran ring shows splitting patterns consistent with axial-equatorial proton coupling .

- ¹³C NMR : A carbonyl peak near δ 205–210 ppm confirms the ketone. Pyran carbons appear at δ 60–80 ppm .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1100 cm⁻¹ (C-O-C in pyran) .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can map:

- Electrophilicity : The ketone's LUMO energy indicates susceptibility to nucleophilic attack.

- Conformational stability : Pyran ring puckering affects steric hindrance at the carbonyl group .

- Solvent effects : Polar solvents stabilize transition states, reducing activation energy .

Advanced: What strategies resolve contradictions in crystallographic data for diastereomers of this compound?

Answer:

- X-ray crystallography : Use SHELXL for refinement (high-resolution data) to distinguish between axial/equatorial substituents .

- Twinned data analysis : Apply the Hooft parameter in SHELX to correct for pseudo-merohedral twinning .

- Complementary techniques : Pair with solid-state NMR to validate hydrogen bonding networks .

Advanced: How can HPLC-MS be optimized to quantify trace impurities in this compound?

Answer:

- Column selection : C18 reverse-phase column (3.5 μm particle size) for high resolution.

- Mobile phase : Acetonitrile:water (70:30) with 0.1% formic acid enhances ionization .

- Mass detection : ESI+ mode (m/z 153 [M+H]⁺) with SIM (selected ion monitoring) improves sensitivity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation (GHS Category 4 toxicity) .

- PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure .

- Waste disposal : Neutralize with aqueous NaHCO₃ before incineration .

Advanced: How does the pyran ring’s conformational flexibility influence the compound’s biological activity in drug discovery?

Answer:

- Ring puckering : Semi-chair conformations enhance binding to hydrophobic pockets (e.g., enzyme active sites).

- Dynamic NMR : Measure activation energy for ring inversion to correlate with bioactivity .

- Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases) .

Basic: What solvents and conditions stabilize this compound against ring-opening hydrolysis?

Answer:

- Storage : Anhydrous THF or DCM under inert gas (Ar/N₂) prevents moisture-induced degradation .

- pH control : Buffered solutions (pH 6–8) minimize acid/base-catalyzed ring cleavage .

Advanced: How can isotopic labeling (²H, ¹³C) aid in mechanistic studies of this compound’s metabolic pathways?

Answer:

- Deuterium labeling : Synthesize 1-(3,6-Dihydro-2H-pyran-4-yl)-[²H₃]ethan-1-one to track metabolic oxidation via LC-MS .

- ¹³C NMR : Monitor carbonyl carbon shifts to identify intermediate metabolites .

Advanced: What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

Answer:

- Exotherm management : Use jacketed reactors to control temperature during acylation .

- Catalyst recycling : Immobilize BF₃ on mesoporous silica for reuse in Friedel-Crafts reactions .

- Continuous flow systems : Minimize side reactions via precise residence time control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.